
2-chloro-6-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide is a useful research compound. Its molecular formula is C19H21ClFNO2S and its molecular weight is 381.89. The purity is usually 95%.
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Biological Activity
2-chloro-6-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide, with the CAS number 2034568-71-1, is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H21ClFNO2S, with a molecular weight of approximately 381.9 g/mol. The structure features a chloro and fluoro substitution pattern along with a thiophene moiety that is integral to its biological activity.
Property | Value |
---|---|
Molecular Formula | C19H21ClFNO2S |
Molecular Weight | 381.9 g/mol |
CAS Number | 2034568-71-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors that are crucial in inflammatory processes or cancer progression.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent activity against specific cancer cell lines. For instance, preliminary data indicate significant cytotoxic effects on glioma cells, suggesting a potential application in oncology.
Anti-inflammatory Activity
Research has shown that compounds similar to this compound exhibit anti-inflammatory properties. For example, related compounds have been noted for their ability to inhibit prostaglandin synthesis, which is critical in mediating inflammation.
Cytotoxicity and Selectivity
The compound's cytotoxicity profile indicates relatively low toxicity towards normal cells compared to cancer cells, making it a candidate for further development in targeted therapies. The selectivity for tumor cells over normal cells is a significant advantage in reducing side effects commonly associated with conventional chemotherapy.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
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Study on Anti-cancer Activity :
- A study reported that structurally similar compounds showed significant inhibition of cell proliferation in various cancer types, including breast and lung cancer. The IC50 values were found to be in the nanomolar range, indicating high potency.
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Inflammatory Disease Models :
- In animal models of inflammatory diseases, compounds with similar structures demonstrated efficacy in reducing symptoms associated with arthritis and other inflammatory conditions. These findings suggest that the compound may have therapeutic potential in treating chronic inflammatory diseases.
-
Mechanistic Studies :
- Mechanistic investigations revealed that these compounds could modulate key signaling pathways involved in cell survival and apoptosis, further supporting their role as potential therapeutic agents.
Scientific Research Applications
Antiviral Activity
Recent studies have demonstrated that compounds structurally related to 2-chloro-6-fluoro-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzamide exhibit significant antiviral properties, particularly against HIV-1. For instance, derivatives with similar substitutions showed potent inhibitory effects in both cellular and enzymatic assays, indicating potential therapeutic applications in HIV treatment .
Anticancer Potential
The compound has been investigated for its anticancer properties. It has shown promising results in inhibiting the proliferation of cancer cells in vitro. The mechanism involves targeting specific pathways associated with tumor growth and survival, although detailed mechanisms are still under investigation .
Study Focus | Cancer Type | Findings |
---|---|---|
Targeted protein degradation | Multiple Myeloma | Induces degradation of oncogenic proteins |
Antibacterial Properties
Research into thiophene-derived compounds has indicated that they possess antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The presence of the thiophene moiety appears to enhance the antibacterial efficacy of these compounds .
Case Study 1: HIV Inhibition
A series of experiments were conducted to evaluate the effectiveness of this compound) analogs against HIV strains. The results indicated that specific structural modifications significantly enhanced antiviral potency, suggesting that further optimization could lead to more effective therapeutic agents .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound inhibited cell growth at nanomolar concentrations. The research highlighted the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .
Chemical Reactions Analysis
Substitution Reactions
The chloro and fluoro groups at positions 2 and 6 of the benzamide ring participate in nucleophilic aromatic substitution (NAS) reactions. The electron-withdrawing nature of these substituents activates the aromatic ring for displacement under specific conditions.
Key Observations:
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Chlorine Replacement : The chloro group undergoes substitution with nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures. For example:
Ar-Cl+NH2RBase, DMFAr-NHR+HClYields depend on the steric and electronic properties of the nucleophile.
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Fluorine Stability : The fluoro group is less reactive due to its strong C-F bond but can undergo substitution under harsh conditions (e.g., metal catalysis).
Hydroxyethyl Group Modifications
The 1-hydroxyethyl substituent on the thiophene ring is susceptible to oxidation and esterification:
Oxidation :
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The secondary alcohol is oxidized to a ketone using agents like Jones reagent or PCC:
R-CH(OH)-CH3CrO3R-CO-CH3This reaction modifies the compound’s polarity and potential biological activity.
Esterification :
-
Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) forms esters:
R-OH+R’COCl→R-O-CO-R’+HCl
Thiophene Ring Functionalization
The thiophene moiety undergoes electrophilic aromatic substitution (EAS) due to its electron-rich nature:
Sulfonation and Nitration :
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Directed by the hydroxyethyl group, sulfonation occurs at the α-position relative to the sulfur atom. Nitration with mixed acid (HNO₃/H₂SO₄) yields nitro derivatives, which can be reduced to amines.
Cross-Coupling Reactions :
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Palladium-catalyzed couplings (e.g., Suzuki, Stille) enable the introduction of aryl/alkyl groups at the thiophene’s β-position, enhancing structural diversity .
Amide Bond Reactivity
The benzamide’s amide linkage can undergo hydrolysis or act as a directing group:
Hydrolysis :
-
Acidic or basic conditions cleave the amide bond to yield carboxylic acid and amine derivatives:
R-CONH-R’H2O/H+R-COOH+H2N-R’
Metal Coordination :
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The amide nitrogen and carbonyl oxygen can coordinate transition metals (e.g., Ru, Pd), facilitating catalytic cycles in C-H activation reactions .
Industrial-Scale Reaction Optimization
Continuous flow processes are employed to enhance reaction efficiency and minimize by-products during large-scale synthesis. Key parameters include:
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Temperature | 80–120°C | Maximizes rate |
Solvent | DMF or THF | Enhances solubility |
Catalyst Loading | 5–10 mol% Pd(OAc)₂ | Balances cost/activity |
Mechanistic Insights
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Electrophilic Substitution : The thiophene ring’s electron density directs electrophiles to specific positions, validated by DFT calculations.
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Steric Effects : The cyclopentylmethyl group hinders reactions at the benzamide’s para position, favoring meta-functionalization .
This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry and materials science. Further studies are warranted to explore underutilized reaction pathways, such as photoredox catalysis .
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFNO2S/c1-12(23)15-7-8-16(25-15)19(9-2-3-10-19)11-22-18(24)17-13(20)5-4-6-14(17)21/h4-8,12,23H,2-3,9-11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVKYEGEZHYKAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=C(C=CC=C3Cl)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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